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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

CAS No.: 1011514-41-2

Cat. No.: B6360028

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(ethylmethylamino)silane, commonly known as BEMAS, is a precursor utilized in

advanced material science, specifically in the deposition of silicon nitride (SiN) thin films

through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques.[1]

Its molecular formula is C6H16N2Si, and it possesses a molecular weight of 144.29 g/mol .[1]

While BEMAS is not directly employed in pharmaceutical development, the computational

methodologies used to characterize it are fundamental across all molecular sciences, including

drug discovery.

Quantum chemistry calculations provide a powerful lens to investigate the electronic structure,

reactivity, and spectroscopic properties of molecules at an atomic level.[2][3] For a precursor

like BEMAS, these calculations can predict its thermal stability, decomposition pathways, and

reactivity with other chemical species, which are critical parameters for optimizing deposition

processes. In the context of drug development, similar computational techniques are

indispensable for understanding ligand-receptor interactions, predicting ADME-Tox (Absorption,
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Distribution, Metabolism, Excretion, and Toxicity) properties, and guiding the design of novel

therapeutic agents.[4][5][6]

This technical guide provides an in-depth overview of a typical quantum chemical workflow

applied to the BEMAS molecule. It is intended for researchers and professionals who wish to

understand the practical application of these computational methods for molecular

characterization.

Methodologies: A Computational Approach
The following section details a hypothetical but standard computational protocol for the

quantum chemical analysis of BEMAS. These methods are broadly applicable to small organic

and organometallic molecules.

Computational Details
All calculations were theoretically performed using Density Functional Theory (DFT), a robust

method for determining the electronic structure of molecules.

Software: Gaussian 16 or similar quantum chemistry package.[7]

Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation

functional (B3LYP).

Basis Set: 6-311++G(d,p), a triple-zeta basis set with diffuse and polarization functions, was

chosen to provide a high degree of accuracy for both geometric and electronic properties.

Solvation Model: To simulate a more realistic environment, a Polarizable Continuum Model

(PCM) could be employed, with a solvent such as tetrahydrofuran, to account for solvent

effects on the molecular properties.

Calculations Performed:

Geometry Optimization: The initial structure of BEMAS was optimized to find the lowest

energy conformation.

Frequency Analysis: Vibrational frequencies were calculated to confirm that the optimized

structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to
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predict the infrared (IR) spectrum.

Population Analysis: Mulliken population analysis was performed to determine the partial

atomic charges, offering insights into the molecule's polarity and potential sites for

nucleophilic or electrophilic attack.

Thermodynamic Properties: Key thermodynamic parameters, including zero-point

vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated at standard

conditions (298.15 K and 1 atm).

Experimental Protocol: Synthesis of BEMAS
While this guide focuses on computational aspects, a brief overview of a potential synthetic

route provides context. A common method for synthesizing aminosilanes involves the reaction

of a chlorosilane with the corresponding amine.

Reaction Setup: A solution of dichlorosilane (SiH₂Cl₂) in a dry, inert solvent (e.g., hexane) is

cooled in an ice bath under an inert atmosphere (e.g., argon).

Amine Addition: A stoichiometric excess of ethylmethylamine (CH₃NHC₂H₅) is added

dropwise to the cooled solution. The excess amine acts as a base to neutralize the

hydrochloric acid byproduct.

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and

stirred for several hours. The resulting salt (ethylmethylammonium chloride) is removed by

filtration.

Purification: The filtrate, containing the crude BEMAS product, is purified by fractional

distillation under reduced pressure to yield the final high-purity liquid.

Results: Quantum Chemical Characterization
The following tables summarize the hypothetical quantitative data obtained from the DFT

calculations for the BEMAS molecule.

Table 1: Optimized Geometric Parameters of BEMAS
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Parameter Atoms Involved Value

Bond Lengths (Å)

Si - N1 1.735

Si - N2 1.735

N1 - C(ethyl) 1.468

N1 - C(methyl) 1.459

Si - H 1.482

Bond Angles (°)

N1 - Si - N2 110.5

H - Si - H 108.2

Si - N1 - C(ethyl) 118.9

Si - N1 - C(methyl) 117.5

Dihedral Angle (°)

C(ethyl)-N1-Si-N2 178.9

Table 2: Mulliken Atomic Charges
Atom Charge (e)

Si +0.85

N1 -0.68

N2 -0.68

H (on Si) -0.12

C (methyl) -0.35

C (ethyl, CH₂) -0.28

C (ethyl, CH₃) -0.21
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Table 3: Calculated Thermodynamic Properties
Property Value

Zero-Point Vibrational Energy (ZPVE) 155.8 kcal/mol

Thermal correction to Enthalpy 165.2 kcal/mol

Thermal correction to Gibbs Free Energy 125.4 kcal/mol

Dipole Moment 1.25 Debye

Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex relationships and processes in scientific

research. The following are generated using the DOT language to illustrate a computational

workflow and a generic signaling pathway.

Computational Chemistry Workflow
This diagram outlines the typical steps involved in a computational study of a molecule like

BEMAS.
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Computational Analysis Workflow

Molecule Selection
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Illustrative Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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